molecular formula C14H11ClF3N3O2 B6592163 N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820711-69-0

N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B6592163
CAS No.: 1820711-69-0
M. Wt: 345.70 g/mol
InChI Key: LBPOLIAOXCZNGI-UHFFFAOYSA-N
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Description

N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a chemical compound known for its significant biological activity. It is a member of the pyrimidine family, which is characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of the 4-chlorophenyl and trifluoromethyl groups enhances its chemical stability and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable β-diketone and guanidine in the presence of a strong base.

    Introduction of the 4-Chlorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the pyrimidine ring is reacted with 4-chlorobenzyl chloride.

    Addition of the Trifluoromethyl Group: This can be done using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a catalyst.

    Methylation of Glycine: The final step involves the methylation of glycine using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and trifluoromethyl groups enhances its stability and efficacy compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPOLIAOXCZNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143392
Record name Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-69-0
Record name Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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